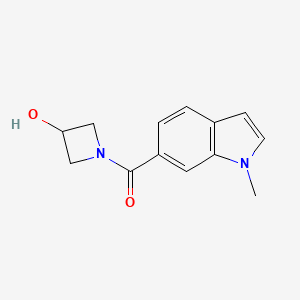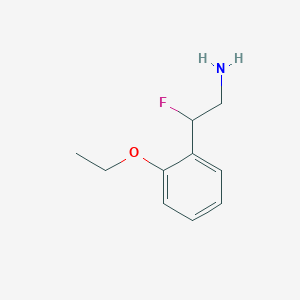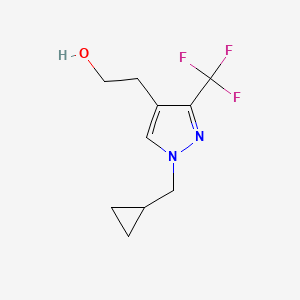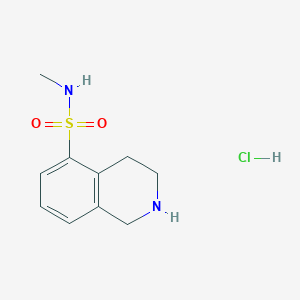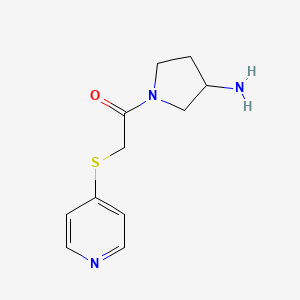
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
説明
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one (abbreviated as APSE) is an organosulfur compound that is synthesized from the reaction of 3-aminopyrrolidine and 4-pyridinethiol. It is a versatile compound, with a wide range of applications in scientific research, including drug development, drug delivery, and biochemistry. APSE is also known for its ability to form stable coordination complexes with transition metals, which makes it a useful tool for studying metal-ligand interactions.
科学的研究の応用
Electrooptic Film Fabrication
- The compound has been studied in the context of electrooptic film fabrication. Specifically, its application in creating chromophore monolayers for thin films has been explored. This is significant in developing materials with controlled microstructure and optical/electrooptic responses (Facchetti et al., 2006).
Fluorescent Chemosensor Development
- Research has identified its potential in developing fluorescent chemosensors. This particular chemical structure has been found effective in detecting ions like Fe3+ and substances such as picric acid at nanomolar levels, which is crucial in environmental monitoring and security (Shylaja et al., 2020).
Crystal and Molecular Structure Analysis
- The compound has been used to explore crystal and molecular structures. Studies have focused on understanding its interactions and bonding patterns, which are fundamental in the field of crystallography and material science (Percino et al., 2006).
Complexation Studies
- It plays a role in complexation studies, particularly in forming compounds with metals like Cadmium(II). These studies are crucial for understanding molecular interactions and developing new materials with specific properties (Hakimi et al., 2013).
Synthesis of Functionalized Crown Ethers
- The compound is used in synthesizing building blocks for functionalized crown ethers. These ethers have applications in host-guest chemistry, a field important for developing molecular recognition systems (Nawrozkij et al., 2014).
Synthesis of Pyrrolidin-2-ones
- Its reaction with different indoles leads to the synthesis of pyrrolidin-2-ones, compounds that have potential applications in pharmaceutical and chemical industries (Sadovoy et al., 2011).
特性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c12-9-3-6-14(7-9)11(15)8-16-10-1-4-13-5-2-10/h1-2,4-5,9H,3,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCUBFMEMKXUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CSC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



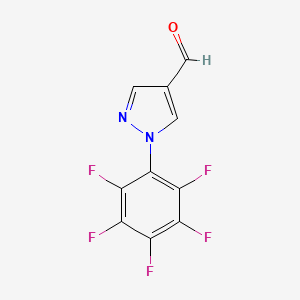
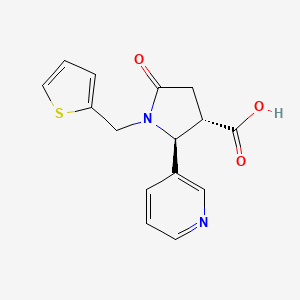
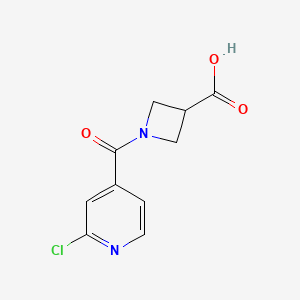
![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)
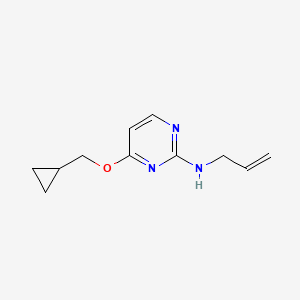
![2-(2-Thienyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474052.png)
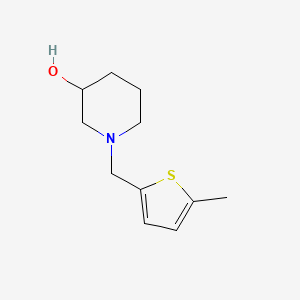
![6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474055.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1474057.png)
